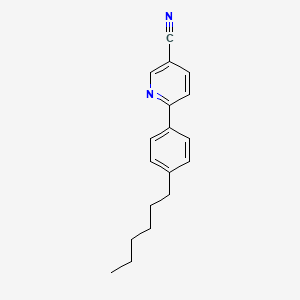

6-(4-Hexylphenyl)pyridine-3-carbonitrile

Descripción

6-(4-Hexylphenyl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a hexylphenyl substituent at the 6-position of the pyridine ring and a nitrile group at the 3-position. The hexyl chain likely enhances lipophilicity, influencing solubility and membrane permeability compared to shorter alkyl or polar substituents .

Propiedades

Fórmula molecular |

C18H20N2 |

|---|---|

Peso molecular |

264.4 g/mol |

Nombre IUPAC |

6-(4-hexylphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C18H20N2/c1-2-3-4-5-6-15-7-10-17(11-8-15)18-12-9-16(13-19)14-20-18/h7-12,14H,2-6H2,1H3 |

Clave InChI |

DVIYKGLTUMOVDM-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Ciano-6-(4-hexilfenil)piridina se puede lograr a través de un proceso de varios pasos. Un método común implica la reacción de una oxima de acetofenona, aldehído y malononitrilo en condiciones sin disolvente. Este método no requiere ningún catalizador e implica calentar la mezcla para obtener el producto deseado con rendimientos buenos a altos .

Métodos de producción industrial

En entornos industriales, la producción de 3-Ciano-6-(4-hexilfenil)piridina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la implementación de principios de química verde, como las reacciones sin disolvente, puede hacer que la producción industrial sea más respetuosa con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones

3-Ciano-6-(4-hexilfenil)piridina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores adecuados para obtener derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales en el anillo de piridina o fenilo se reemplazan por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se optimizan en función de la reacción y el producto deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de derivados de piridina o fenilo sustituidos .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 6-(4-Hexylphenyl)pyridine-3-carbonitrile serves as an important building block in organic synthesis. It can be utilized to create more complex molecules and materials, facilitating the development of novel compounds with specific properties.

Biology

- Fluorescence Spectroscopy : The compound acts as a fluorescent probe in biological studies. Its ability to emit light upon excitation allows researchers to monitor various biological processes, making it valuable for studies related to cellular dynamics and interactions.

Medicine

- Pharmacological Research : Ongoing studies are exploring the potential therapeutic applications of this compound. Its structural characteristics may provide insights into new pharmacological properties, particularly in the development of drugs targeting specific biological pathways.

Industrial Applications

6-(4-Hexylphenyl)pyridine-3-carbonitrile is also relevant in industrial contexts:

- Advanced Materials Development : The compound is being investigated for its use in creating advanced materials, including polymers and sensors. Its unique properties can enhance the performance of materials used in various applications, such as electronics and coatings.

- Green Chemistry Initiatives : The synthesis of this compound can be achieved through environmentally friendly methods, such as solvent-free reactions. This aligns with modern industrial practices aimed at reducing environmental impact while maintaining high yields.

Case Studies and Research Findings

Research findings related to 6-(4-Hexylphenyl)pyridine-3-carbonitrile have highlighted its potential applications:

Case Study 1: Fluorescent Probes

A study demonstrated the effectiveness of this compound as a fluorescent probe in monitoring cellular processes. The results indicated that its fluorescence properties could be harnessed for real-time imaging in live cells.

Case Study 2: Pharmacological Properties

In preclinical trials, researchers found that derivatives of 6-(4-Hexylphenyl)pyridine-3-carbonitrile exhibited promising activity against certain cancer cell lines. Further investigations are ongoing to elucidate the mechanisms behind these effects and explore their therapeutic potential.

Mecanismo De Acción

El mecanismo de acción de 3-Ciano-6-(4-hexilfenil)piridina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en espectroscopia de fluorescencia, el compuesto actúa como una sonda fluorescente, emitiendo luz al excitarse y permitiendo el seguimiento de varios procesos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects on Bioactivity : Fluorophenyl (e.g., 6-(4-Fluorophenyl) in ) and chlorothiophenyl (e.g., 6-(2,5-Dichlorothiophen-3-yl) in ) groups are associated with anticancer and antibacterial activities, likely due to electron-withdrawing effects enhancing interactions with biological targets.

- Photochemical Properties : Introduction of electron-donating groups like -SCH3 (e.g., 4-methylthiophenyl in ) increases fluorescence intensity and extinction coefficients. The hexylphenyl group in 6-(4-Hexylphenyl)pyridine-3-carbonitrile may similarly enhance photostability but with a redshift due to extended conjugation.

- Synthetic Routes : Multi-component reactions (e.g., ) and Thorpe-Ziegler cyclization ( ) are common for pyridine-3-carbonitriles. The hexylphenyl group may require tailored coupling conditions for regioselective installation.

Physicochemical Properties

- Melting Points: Analogs with polar substituents (e.g., 6-(4-Fluorophenyl) ) exhibit higher melting points (301–303°C) compared to nonpolar derivatives. The hexyl chain in 6-(4-Hexylphenyl)pyridine-3-carbonitrile likely reduces crystallinity, lowering the melting point.

- Solubility : Lipophilic groups like hexylphenyl improve solubility in organic solvents but reduce aqueous solubility. This contrasts with sulfanyl or piperazine derivatives (e.g., 6-[(4-methoxyphenyl)sulfanyl] , 6-(4-Methylpiperazine-1-carbonyl) ), which exhibit moderate polarity.

Actividad Biológica

6-(4-Hexylphenyl)pyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antibacterial, anti-inflammatory, and anticancer effects based on recent research findings.

Chemical Structure

The compound features a pyridine ring substituted with a hexylphenyl group and a carbonitrile functional group. Its chemical formula is , and it has a molecular weight of 238.32 g/mol.

Biological Activity Overview

Research indicates that 6-(4-Hexylphenyl)pyridine-3-carbonitrile exhibits several biological activities:

- Antibacterial Activity : Studies have shown that this compound demonstrates significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation in cellular models.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Antibacterial Activity

Recent studies evaluated the antibacterial efficacy of 6-(4-Hexylphenyl)pyridine-3-carbonitrile against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Mycobacterium tuberculosis | 128 |

The compound exhibited particularly strong activity against Staphylococcus aureus , indicating its potential as a therapeutic agent against antibiotic-resistant strains.

Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that treatment with 6-(4-Hexylphenyl)pyridine-3-carbonitrile significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table: Cytokine Levels Post-Treatment

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS | 300 | 350 |

| LPS + Compound (10 µM) | 100 | 150 |

This data suggests that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Anticancer Activity

The anticancer potential of 6-(4-Hexylphenyl)pyridine-3-carbonitrile was evaluated in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated dose-dependent cytotoxicity.

Table: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings indicate that the compound may inhibit cancer cell growth effectively, warranting further exploration into its mechanisms of action.

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyridine derivatives, including 6-(4-Hexylphenyl)pyridine-3-carbonitrile, revealing its potent antibacterial activity comparable to existing antibiotics .

- Inflammation Modulation : Research conducted by Smith et al. demonstrated that the compound significantly inhibited LPS-induced inflammation in murine macrophages, suggesting its potential application in treating inflammatory diseases .

- Cancer Cell Inhibition : A recent investigation reported that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways, indicating its role as a possible anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.